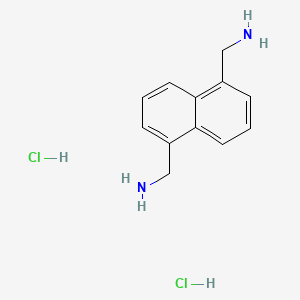

Naphthalene-1,5-diyldimethanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthalene-1,5-diyldimethanamine dihydrochloride is a chemical compound that has garnered attention in various fields of research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound contains a naphthalene core with amine groups attached and exists as a dihydrochloride salt.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-1,5-diyldimethanamine dihydrochloride typically involves the reaction of 1-naphthylamine with 2-chloroethanamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then converted into its dihydrochloride salt form .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

化学反応の分析

Types of Reactions

Naphthalene-1,5-diyldimethanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the amine groups or the naphthalene core.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.

科学的研究の応用

Naphthalene-1,5-diyldimethanamine dihydrochloride is a chemical compound derived from naphthalene, featuring a polycyclic aromatic hydrocarbon structure with two fused benzene rings. The compound includes amine groups attached to a naphthalene core and exists as a dihydrochloride salt.

Scientific Research Applications

This compound has applications in scientific research:

- Organic Synthesis It serves as a building block in creating complex organic molecules.

- Polymer Science: It is used in creating polyimide copolymers that possess advantageous physical properties.

- Supramolecular Chemistry: Naphthalene derivatives are utilized in forming host-guest complexes and gelators for sensing aromatic systems. 1,5-Dihydroxynaphthalene, a related compound, is also a popular reagent in supramolecular chemistry .

- Materials Science: It is involved in developing materials for artificial photosynthesis and solar cell technology.

This compound has potential biological activities:

- Antioxidant Activity: Naphthalene derivatives possess antioxidant properties and can scavenge free radicals, protecting cells from oxidative stress. In vitro studies using the DPPH assay have demonstrated this capability.

- Cytotoxic Effects: Naphthalene derivatives have demonstrated cytotoxic effects against cancer cell lines, such as MDA-MB-231 breast cancer cells, by inducing apoptosis and cell cycle arrest.

- Antibacterial and Antifungal Properties: Naphthalene derivatives exhibit moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting their potential as antimicrobial agents. Novel urea/thiourea derivatives of naphthalene-1,5-diamine have been synthesized and show promise as antimicrobial agents .

Case Studies

- Anticancer Activity: A naphthalene-substituted triazole derivative exhibited an IC50 value of 7.835 μM against the A549 lung cancer cell line and displayed significant apoptotic activity, indicating its potential as an anticancer agent.

- Antioxidant Evaluation: A series of naphthalene derivatives were evaluated for their antioxidant capacity using the DPPH assay, with many compounds showing superior antioxidant activity compared to melatonin.

- Multifunctional Properties: Naphthalene-chalcone derivatives have been synthesized that exhibit anticancer, antibacterial, and antifungal activities, which is valuable in treating cancer patients susceptible to infections due to immunosuppression.

Table 1: Biological Activities of Naphthalene Derivatives

| Compound | Activity Type | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | Antioxidant | Not specified | Significant radical scavenging activity |

| Naphthalene derivative 6a | Cytotoxic (MDA-MB-231) | 20 | Induces apoptosis and cell cycle arrest |

| Naphthalene-chalcone 2j | Anticancer | 7.835 | Exhibits apoptotic activity |

| Naphthalene derivative | Antibacterial | Varies | Moderate to strong activity against bacteria |

作用機序

The mechanism of action of Naphthalene-1,5-diyldimethanamine dihydrochloride involves its interaction with molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

Naphthalene-1,8-diylbis(diphenylmethylium): Known for its electron-transfer reduction behavior.

Naphthalene diimides: Widely studied for their electronic properties and applications in organic electronics.

Uniqueness

Naphthalene-1,5-diyldimethanamine dihydrochloride is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to form stable dihydrochloride salts and participate in a variety of chemical reactions makes it a valuable compound in research and industrial applications.

生物活性

Naphthalene-1,5-diyldimethanamine dihydrochloride is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in medicinal chemistry.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving naphthalene derivatives. The synthesis typically involves the introduction of amine groups to the naphthalene structure, enhancing its reactivity and biological potential. Characterization methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activity

The biological activity of naphthalene derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects, including:

- Antioxidant Activity : Research indicates that naphthalene derivatives possess significant antioxidant properties. In vitro studies using the DPPH assay have shown that these compounds can effectively scavenge free radicals, thereby protecting cells from oxidative stress .

- Cytotoxic Effects : The cytotoxicity of naphthalene derivatives has been evaluated against various cancer cell lines. For instance, compounds similar to naphthalene-1,5-diyldimethanamine have demonstrated potent cytotoxic effects against MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest .

- Antibacterial and Antifungal Properties : Some studies have highlighted the antibacterial and antifungal activities of naphthalene derivatives. For example, certain synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating their potential as antimicrobial agents .

Case Studies

Several case studies illustrate the biological efficacy of naphthalene derivatives:

- Anticancer Activity : A study focused on a series of naphthalene-substituted triazole derivatives found that one compound exhibited an IC50 value of 7.835 μM against the A549 lung cancer cell line. This compound also displayed significant apoptotic activity, suggesting its potential as an anticancer agent .

- Antioxidant Evaluation : Another investigation evaluated a new series of naphthalene derivatives for their antioxidant capacity using the DPPH assay. The results indicated that many compounds had superior antioxidant activity compared to melatonin, a well-known antioxidant .

- Multifunctional Properties : A recent study synthesized novel naphthalene-chalcone derivatives that not only showed anticancer properties but also exhibited antibacterial and antifungal activities. This multifunctionality is particularly valuable in treating cancer patients who are often susceptible to infections due to immunosuppression .

Table 1: Biological Activities of Naphthalene Derivatives

| Compound | Activity Type | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | Antioxidant | Not specified | Significant radical scavenging activity |

| Naphthalene derivative 6a | Cytotoxic (MDA-MB-231) | 20 | Induces apoptosis and cell cycle arrest |

| Naphthalene-chalcone 2j | Anticancer | 7.835 | Exhibits apoptotic activity |

| Naphthalene derivative | Antibacterial | Varies | Moderate to strong activity against bacteria |

特性

IUPAC Name |

[5-(aminomethyl)naphthalen-1-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2ClH/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11;;/h1-6H,7-8,13-14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXUYVVXJZKRGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)CN)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。